molecular formula C12H13NO2 B2744684 3-(4-Methoxybenzylidene)pyrrolidin-2-one CAS No. 154617-54-6

3-(4-Methoxybenzylidene)pyrrolidin-2-one

Cat. No.: B2744684
CAS No.: 154617-54-6
M. Wt: 203.241
InChI Key: PBERPURCNYNNSA-NTMALXAHSA-N
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Description

3-(4-Methoxybenzylidene)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H13NO2 It is a derivative of pyrrolidin-2-one, featuring a methoxybenzylidene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)pyrrolidin-2-one typically involves the reaction of 3-pyrrolidone with an appropriately substituted benzaldehyde under acidic conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. The compound can be purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzylidene)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, particularly in drug discovery and development.

    Industry: It is used in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxybenzylidene)pyrrolidin-2-one: Similar in structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methylbenzylidene)pyrrolidin-2-one: Features a methyl group instead of a methoxy group.

    3-(4-Chlorobenzylidene)pyrrolidin-2-one: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-(4-Methoxybenzylidene)pyrrolidin-2-one is unique due to its methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets .

Properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBERPURCNYNNSA-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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